MK-8318

Description

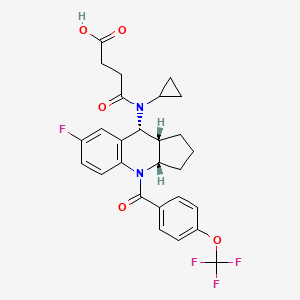

Structure

3D Structure

Properties

Molecular Formula |

C27H26F4N2O5 |

|---|---|

Molecular Weight |

534.5 g/mol |

IUPAC Name |

4-[[(3aS,9R,9aR)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C27H26F4N2O5/c28-16-6-11-22-20(14-16)25(32(17-7-8-17)23(34)12-13-24(35)36)19-2-1-3-21(19)33(22)26(37)15-4-9-18(10-5-15)38-27(29,30)31/h4-6,9-11,14,17,19,21,25H,1-3,7-8,12-13H2,(H,35,36)/t19-,21+,25-/m1/s1 |

InChI Key |

BNMORDXQPYWZBW-FZOAFFARSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@H](C1)N(C3=C([C@@H]2N(C4CC4)C(=O)CCC(=O)O)C=C(C=C3)F)C(=O)C5=CC=C(C=C5)OC(F)(F)F |

Canonical SMILES |

C1CC2C(C1)N(C3=C(C2N(C4CC4)C(=O)CCC(=O)O)C=C(C=C3)F)C(=O)C5=CC=C(C=C5)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of MK-8318: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide will, therefore, pivot to a hypothetical framework based on common drug discovery and development pathways. It will outline the types of data and experimental protocols that would be essential to characterize the mechanism of action of a novel therapeutic agent, using the placeholder "MK-8318." This document will serve as a template for what a comprehensive technical guide would entail, should information on this compound become available.

Hypothetical Target and Therapeutic Area

For the purpose of this illustrative guide, we will hypothesize that this compound is an investigational inhibitor of a key protein in a cancer-related signaling pathway.

Quantitative Data Summary

In a typical drug development program, extensive quantitative data is generated to characterize the compound's potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties. The following tables represent the types of data that would be crucial for understanding the profile of a compound like this compound.

Table 1: In Vitro Potency and Selectivity

| Target/Assay | IC50 / Ki (nM) | Assay Type | Cell Line/System |

| Primary Target | Data Not Available | Biochemical / Cellular | Specific Cell Line |

| Off-Target 1 | Data Not Available | Kinase Panel / Receptor Binding | Various |

| Off-Target 2 | Data Not Available | Kinase Panel / Receptor Binding | Various |

| Cytotoxicity (CC50) | Data Not Available | MTS / CellTiter-Glo | Cancer Cell Line vs. Normal Cell Line |

Table 2: Pharmacokinetic Properties (Species-Dependent)

| Parameter | Mouse | Rat | Dog | Monkey |

| Bioavailability (%) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Half-life (t1/2, h) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Clearance (mL/min/kg) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Volume of Distribution (Vd, L/kg) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Key Experimental Protocols

The following are representative experimental protocols that would be employed to elucidate the mechanism of action of a novel investigational drug.

Target Engagement Assays

Objective: To confirm that this compound directly interacts with its intended target in a cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Grow target-expressing cells to 80-90% confluency.

-

Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified duration.

-

Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.

-

Lysis and Centrifugation: Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

-

Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve indicates target engagement by this compound.

Downstream Signaling Pathway Analysis

Objective: To determine the functional consequences of target engagement by this compound on downstream signaling pathways.

Methodology: Western Blotting

-

Cell Treatment: Treat cells with this compound at various concentrations and time points.

-

Lysate Preparation: Prepare whole-cell lysates.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (activated) and total forms of downstream signaling proteins.

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Analysis: Quantify band intensities to determine the effect of this compound on protein phosphorylation.

Visualizing Molecular Pathways and Workflows

Diagrams are essential for visually communicating complex biological pathways and experimental designs.

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.

Caption: A workflow diagram for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

While specific data for this compound is not publicly available, this guide provides a robust framework for the types of studies and data required to thoroughly characterize the mechanism of action of a novel therapeutic candidate. The combination of in vitro biochemical and cellular assays, in vivo pharmacokinetic and pharmacodynamic studies, and detailed pathway analysis is fundamental to building a comprehensive understanding of a new drug. Should information on this compound be disclosed, the principles and methodologies outlined here will be directly applicable to its evaluation. Future research would focus on validating the target, exploring resistance mechanisms, and identifying patient populations most likely to benefit from the therapeutic.

MK-8318: A Technical Overview of its Interaction with the Prostaglandin D2 Receptor 2 (DP2/CRTH2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MK-8318, a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This document collates quantitative binding and functional data, details relevant experimental methodologies, and visualizes key biological and experimental pathways to support research and development efforts in asthma and other allergic inflammatory diseases.

Core Quantitative Data: this compound Receptor Binding and Functional Activity

The following table summarizes the key quantitative metrics for this compound's interaction with the human CRTH2 receptor and its downstream signaling pathways.

| Parameter | Value (nM) | Target/Pathway | Description |

| Kᵢ | 5.0 | CRTH2/DP2 Receptor | Inhibitor constant, representing the binding affinity of this compound to the CRTH2 receptor.[1][2] |

| IC₅₀ | 3.5 ± 2.1 | β-arrestin Recruitment | Half-maximal inhibitory concentration for the recruitment of β-arrestin, a key protein in GPCR desensitization and signaling.[2] |

| IC₅₀ | 8.0 ± 6.8 | cAMP Inhibition | Half-maximal inhibitory concentration for the inhibition of cyclic adenosine monophosphate (cAMP) production, a downstream second messenger of CRTH2 activation.[2] |

Prostaglandin D2 Receptor 2 (DP2/CRTH2) Signaling Pathway

Prostaglandin D2 (PGD2) is a key lipid mediator released predominantly from mast cells during an allergic inflammatory response.[3] It exerts its biological effects through two G-protein coupled receptors, DP1 and DP2 (CRTH2). This compound specifically targets the DP2 receptor. The binding of PGD2 to the DP2 receptor, which is expressed on various immune cells including T-helper 2 (Th2) cells, eosinophils, and basophils, triggers a signaling cascade that promotes inflammation. This pathway involves coupling to Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium. These signaling events ultimately result in chemotaxis, cellular activation, and the release of pro-inflammatory mediators.

References

MK-8318: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of MK-8318, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). The information presented herein is intended to support further research and development efforts in the field of inflammatory and allergic diseases.

Chemical Structure and Physicochemical Properties

This compound is a novel tricyclic tetrahydroquinoline derivative.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-(cyclopropyl((3aS,9R,9aR)-7-fluoro-4-(4-(trifluoromethoxy)benzoyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]quinolin-9-yl)amino)-4-oxobutanoic acid[1] |

| CAS Number | 1416581-40-2 |

| Chemical Formula | C₂₇H₂₆F₄N₂O₅[2] |

| SMILES String | C1CC2C(C1)N(C3=C(C2N(C4CC4)C(=O)CCC(=O)O)C=C(C=C3)F)C(=O)C5=CC=C(C=C5)OC(F)(F)F[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 534.5 g/mol [2] |

| Appearance | Solid (form not specified) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

| pKa | Not reported |

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the CRTh2 receptor, also known as the DP2 receptor. The CRTh2 receptor is a G-protein coupled receptor (GPCR) that is preferentially expressed on T helper 2 (Th2) cells, eosinophils, and basophils. It is activated by its natural ligand, prostaglandin D₂ (PGD₂).

The binding of PGD₂ to the CRTh2 receptor on these immune cells triggers a signaling cascade that contributes to the inflammatory response characteristic of allergic diseases such as asthma.

CRTh2 Receptor Signaling Pathway

The CRTh2 receptor is coupled to the Gαi subunit of the heterotrimeric G protein. Activation of the CRTh2 receptor by an agonist like PGD₂ leads to the following downstream events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Calcium Mobilization: Activation of the receptor also leads to an increase in intracellular calcium concentration ([Ca²⁺]i).

-

β-Arrestin Recruitment: Like many GPCRs, upon activation, the CRTh2 receptor is phosphorylated, leading to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and internalization, as well as initiating G-protein independent signaling pathways.

By acting as an antagonist, this compound competitively binds to the CRTh2 receptor, preventing the binding of PGD₂ and thereby inhibiting these downstream signaling events. This ultimately leads to a reduction in the activation of Th2 cells, eosinophils, and basophils, and a dampening of the allergic inflammatory response.

References

The Pharmacological Profile of MK-8318: A Potent and Selective CRTh2 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-8318 is a novel, potent, and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTh2), also known as the prostaglandin D2 receptor 2 (DP2).[1][2][3] The CRTh2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the pathogenesis of allergic inflammation, particularly in asthma.[2][3] Its activation by its endogenous ligand, prostaglandin D2 (PGD2), mediates the recruitment and activation of key inflammatory cells, including T helper type 2 (Th2) cells, eosinophils, and basophils, into the airways. By blocking the action of PGD2 at the CRTh2 receptor, this compound represents a promising therapeutic strategy for the treatment of asthma and other allergic diseases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its in vitro and in vivo properties, mechanism of action, and detailed experimental methodologies.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been extensively characterized through a series of binding and functional assays. These studies have demonstrated its high affinity and selectivity for the CRTh2 receptor, as well as its potent functional antagonism.

Binding Affinity

The binding affinity of this compound to the CRTh2 receptor was determined using a radioligand binding assay. In this competitive binding experiment, this compound demonstrated a high affinity for the human CRTh2 receptor with a Ki value of 5.0 nM.

Functional Activity

The functional antagonist activity of this compound was assessed in cellular assays by measuring its ability to inhibit CRTh2-mediated signaling pathways, specifically β-arrestin recruitment and the inhibition of cyclic adenosine monophosphate (cAMP) formation. This compound potently inhibited both pathways with IC50 values of 3.5 ± 2.1 nM for β-arrestin recruitment and 8.0 ± 6.8 nM for cAMP inhibition.

Selectivity

The selectivity of this compound was evaluated against a panel of other receptors and enzymes. Notably, it displayed weak or no activity against the cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2D6, with IC50 values all exceeding 50 µM.

Quantitative Data Summary

| Parameter | Value | Assay Type | Species | Reference |

| K | 5.0 nM | Radioligand Binding Assay | Human | |

| IC | 3.5 ± 2.1 nM | β-Arrestin Recruitment Assay | Human | |

| IC | 8.0 ± 6.8 nM | cAMP Inhibition Assay | Human | |

| IC | >50 µM | Enzyme Inhibition Assay | Human | |

| IC | >50 µM | Enzyme Inhibition Assay | Human | |

| IC | >50 µM | Enzyme Inhibition Assay | Human |

In Vivo Pharmacology

The in vivo efficacy of this compound has been demonstrated in preclinical animal models of asthma. These studies highlight its potential to mitigate key features of the asthmatic response.

In a sheep model of asthma, intravenous administration of this compound at a dose of 1 mg/kg effectively blocked the late airway response (LAR) and airway hyperresponsiveness (AHR), two cardinal features of asthma. Furthermore, in an ovalbumin-sensitized and challenged Brown Norway rat model of allergic asthma, oral administration of this compound at doses of 3, 10, and 30 mg/kg demonstrated significant efficacy in reducing bronchoalveolar lavage (BAL) fluid cell counts and improving pulmonary function.

Mechanism of Action: CRTh2 Signaling Pathway

This compound exerts its pharmacological effects by competitively antagonizing the CRTh2 receptor. The binding of PGD2 to CRTh2 on inflammatory cells initiates a cascade of intracellular signaling events that promote allergic inflammation. By blocking this interaction, this compound inhibits these downstream signaling pathways.

Caption: CRTh2 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

HEK293 cell membranes expressing the human CRTh2 receptor are incubated with a fixed concentration of [³H]-PGD2 and increasing concentrations of this compound in a binding buffer. The reaction is incubated to allow for competitive binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity retained on the filter is quantified using liquid scintillation counting. The data are then analyzed using non-linear regression to determine the IC50 value, which is subsequently converted to a Ki value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to modulate the interaction between an activated GPCR and β-arrestin.

Caption: Workflow for a β-arrestin recruitment assay.

Detailed Methodology: A cell line, such as U2OS or CHO-K1, is engineered to stably co-express the human CRTh2 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment. Cells are plated in microtiter plates and incubated with varying concentrations of this compound, followed by stimulation with a fixed concentration of PGD2. Upon PGD2-induced activation of the CRTh2 receptor, β-arrestin is recruited, bringing the two enzyme fragments into close proximity and allowing for the reconstitution of a functional enzyme. The addition of a substrate results in a detectable signal (e.g., luminescence or fluorescence) that is proportional to the extent of β-arrestin recruitment. The inhibitory effect of this compound is quantified by measuring the reduction in this signal.

cAMP Inhibition Assay

This assay is used to measure the ability of a compound to inhibit the Gαi-mediated decrease in intracellular cAMP levels.

References

MK-8318: A Technical Guide for Asthma and Allergic Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8318 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade associated with asthma and allergic diseases. By blocking the binding of its natural ligand, prostaglandin D2 (PGD2), this compound offers a targeted therapeutic approach to mitigate the effects of type 2 inflammation, which is a key driver of eosinophilic asthma. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data (with representative data from other CRTh2 antagonists where specific this compound data is not publicly available), and detailed experimental protocols for its investigation.

Mechanism of Action

This compound functions as a competitive antagonist at the CRTh2 receptor. The binding of PGD2 to CRTh2 on the surface of immune cells, particularly T-helper 2 (Th2) cells, eosinophils, and basophils, triggers a signaling cascade that promotes their activation, proliferation, and migration to inflammatory sites.[1] This cascade involves the activation of G-proteins, leading to an increase in intracellular calcium concentrations and a decrease in cyclic adenosine monophosphate (cAMP) levels.[1] Consequently, downstream signaling pathways, including protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and p38 mitogen-activated protein kinase (MAPK), are activated, resulting in chemotaxis, degranulation, and the release of pro-inflammatory cytokines.[1] this compound, by occupying the PGD2 binding site on CRTh2, effectively inhibits these downstream signaling events, thereby reducing the inflammatory response characteristic of allergic asthma.

Signaling Pathway

Caption: Mechanism of action of this compound as a CRTh2 antagonist.

Preclinical and Clinical Data

In Vitro Activity

The following table summarizes the in vitro potency of this compound.

| Parameter | Value | Assay Description |

| Ki (CRTh2 Receptor Binding) | 5.0 nM | Competitive radioligand binding assay using human recombinant CRTh2. |

| IC50 (β-arrestin Recruitment) | 3.5 nM (± 2.1 nM) | Cell-based functional assay measuring the inhibition of PGD2-induced β-arrestin recruitment to the CRTh2 receptor. |

| IC50 (cAMP Inhibition) | 8.0 nM (± 6.8 nM) | Cell-based functional assay measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the CRTh2 receptor. |

Data sourced from publicly available information.

In Vivo Efficacy (Animal Models)

Studies in animal models of allergic asthma have demonstrated the potential of this compound to mitigate key features of the disease. The following table includes representative data for this compound and other CRTh2 antagonists.

| Animal Model | Compound | Dose | Route | Key Findings |

| Sheep (Allergen Challenge) | This compound | 1 mg/kg | Intravenous | 76% inhibition of the late airway response (LAR) and 114% inhibition of airway hyperresponsiveness (AHR). |

| Rat (Ovalbumin Challenge) | This compound | 3, 10, 30 mg/kg | Oral | Dose-dependent reduction in bronchoalveolar lavage (BAL) fluid eosinophils and improvement in pulmonary function. |

| Mouse (Cockroach Allergen) | CRTh2 Antagonist (Compound A) | 0.1 - 10 mg/kg | Oral | Ameliorated airway hyperreactivity and downregulated inflammation-induced genes.[2] |

Data for this compound is from publicly available sources. "Compound A" data is representative of the class.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not extensively published. The table below presents representative pharmacokinetic parameters for an oral CRTh2 antagonist in preclinical species and humans to provide an expected profile.

| Species | Tmax (h) | t1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | 1-2 | 4-6 | Varies with dose | Varies with dose | ~30-50 |

| Dog | 2-4 | 8-12 | Varies with dose | Varies with dose | ~60-80 |

| Human (Healthy Volunteers) | 1-3 | 18-20 | Varies with dose | Varies with dose | Not Published |

This data is representative of oral CRTh2 antagonists and not specific to this compound.

Clinical Efficacy (Representative Data for CRTh2 Antagonists)

While clinical trial data for this compound is not publicly available, studies with other oral CRTh2 antagonists, such as fevipiprant and setipiprant, have shown promise in patients with eosinophilic asthma.

| Compound | Study Phase | Patient Population | Key Efficacy Endpoints |

| Fevipiprant (QAW039) | Phase II | Mild-to-moderate uncontrolled allergic asthma | In a subgroup with FEV1 <70%, significant improvement in trough FEV1 (207 mL increase vs. placebo) and Asthma Control Questionnaire (ACQ7) score (-0.41 vs. placebo).[3] |

| Setipiprant | Phase II | Allergic asthmatics | Significant reduction in the late asthmatic response (LAR) by 25.6% and protection against allergen-induced airway hyperresponsiveness. |

Experimental Protocols

Experimental Workflow for a Novel CRTh2 Antagonist

Caption: A typical drug development workflow for a CRTh2 antagonist.

In Vitro CRTh2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human CRTh2 receptor.

Materials:

-

HEK293 cells stably expressing human CRTh2.

-

[3H]-PGD2 (Radioligand).

-

This compound (Test compound).

-

Unlabeled PGD2 (for non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Scintillation counter and vials.

Methodology:

-

Prepare cell membranes from HEK293-CRTh2 cells.

-

In a 96-well plate, add a fixed concentration of [3H]-PGD2, varying concentrations of this compound, and cell membranes.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGD2.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Harvest the membranes onto filter plates and wash with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filter plates, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit PGD2-induced intracellular calcium mobilization.

Materials:

-

CHO-K1 or HEK293 cells stably co-expressing human CRTh2 and a G-protein alpha subunit (e.g., Gα16).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

PGD2 (Agonist).

-

This compound (Test compound).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Methodology:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Add a fixed concentration of PGD2 (typically EC80) to all wells and immediately measure the change in fluorescence over time.

-

Analyze the data to determine the inhibitory effect of this compound on the PGD2-induced calcium flux and calculate the IC50 value.

In Vivo Ovalbumin-Induced Rat Model of Allergic Asthma

Objective: To evaluate the in vivo efficacy of this compound in a rat model of allergic airway inflammation.

Materials:

-

Male Wistar rats.

-

Ovalbumin (OVA) (Allergen).

-

Aluminum hydroxide (Adjuvant).

-

This compound (Test compound).

-

Vehicle control.

-

Dexamethasone (Positive control).

-

Equipment for intraperitoneal injections, aerosol challenge, and bronchoalveolar lavage (BAL).

Methodology:

-

Sensitization: On days 0 and 7, sensitize the rats by intraperitoneal injection of OVA emulsified in aluminum hydroxide.

-

Drug Administration: From day 14 to day 21, administer this compound, vehicle, or dexamethasone orally once daily.

-

Challenge: On days 19, 20, and 21, challenge the rats with an aerosolized solution of OVA for 30 minutes.

-

Endpoint Analysis (Day 22):

-

Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

-

Conduct differential cell counts on the BAL fluid to quantify eosinophils, neutrophils, lymphocytes, and macrophages.

-

Measure lung function parameters such as airway resistance and compliance.

-

Collect lung tissue for histological analysis of inflammation and mucus production.

-

-

Compare the results from the this compound treated group to the vehicle and positive control groups to assess efficacy.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of asthma and allergic inflammation due to its potent and selective antagonism of the CRTh2 receptor. The data presented in this guide, including its in vitro and in vivo activity, support its potential to modulate the underlying inflammatory processes in these diseases. The provided experimental protocols offer a framework for researchers to further investigate the pharmacological properties of this compound and other CRTh2 antagonists. As more data becomes available, the clinical utility of this class of drugs in specific patient populations with eosinophilic asthma will be further elucidated.

References

- 1. MK 8318 | 1416581-40-2 | RGC58140 | Biosynth [biosynth.com]

- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The oral CRTh2 antagonist QAW039 (fevipiprant): A phase II study in uncontrolled allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTh2) in Eosinophilic Asthma: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eosinophilic asthma is a distinct phenotype of severe asthma characterized by a predominant infiltration of eosinophils in the airways, leading to chronic inflammation, airway hyperresponsiveness, and remodeling. A key player in the recruitment and activation of these eosinophils is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2. This G protein-coupled receptor and its ligand, prostaglandin D2 (PGD2), represent a critical signaling axis in the pathophysiology of eosinophilic asthma. This technical guide provides an in-depth overview of the role of CRTh2, detailing its signaling pathways, its function in eosinophil trafficking and activation, and its emergence as a significant therapeutic target. This document summarizes quantitative data from clinical trials of CRTh2 antagonists, outlines key experimental protocols for studying this pathway, and provides visual diagrams of the core mechanisms.

The CRTh2 Signaling Pathway

CRTh2 is a G protein-coupled receptor primarily expressed on type 2 innate lymphoid cells (ILC2s), Th2 cells, eosinophils, and basophils.[1][2][3] Its primary endogenous ligand is prostaglandin D2 (PGD2), which is mainly released by activated mast cells following allergen exposure.[2][3] Upon PGD2 binding, CRTh2 couples to the Gi alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade characterized by a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and an increase in intracellular calcium concentration.

The signaling cascade further involves the activation of several key intracellular enzymes, including:

-

Phospholipase C (PLC): This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.

-

Phosphatidylinositol 3-kinase (PI3K): This kinase phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial second messenger that activates downstream effectors like Akt (Protein Kinase B), promoting cell survival and proliferation.

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): This kinase is involved in inflammatory responses, including the production of pro-inflammatory cytokines.

The culmination of this signaling cascade is the promotion of chemotaxis, activation, and survival of eosinophils and other key effector cells of the type 2 immune response.

Role of CRTh2 in Eosinophil Trafficking and Activation

CRTh2 plays a pivotal role in orchestrating the eosinophilic inflammation characteristic of asthma. Its functions include:

-

Eosinophil Chemotaxis: PGD2 is a potent chemoattractant for eosinophils, acting primarily through CRTh2. This interaction guides eosinophils from the bloodstream into the airway tissues, contributing to the elevated eosinophil counts observed in the sputum and bronchial biopsies of patients with eosinophilic asthma.

-

Eosinophil Activation: Beyond recruitment, CRTh2 activation triggers eosinophil effector functions. This includes the release of pro-inflammatory mediators, such as eosinophil cationic protein (ECP) and major basic protein (MBP), which contribute to tissue damage and airway hyperresponsiveness. CRTh2 signaling also enhances the expression of adhesion molecules on the eosinophil surface, facilitating their interaction with the airway epithelium and extracellular matrix.

-

Eosinophil Survival: The PGD2-CRTh2 axis promotes the survival of eosinophils by inhibiting apoptosis, thereby prolonging their presence and pro-inflammatory activity within the airways.

CRTh2 as a Therapeutic Target

The central role of the PGD2-CRTh2 pathway in driving eosinophilic inflammation has made it an attractive target for therapeutic intervention in asthma. A number of orally administered small-molecule CRTh2 antagonists have been developed and evaluated in clinical trials. These agents aim to block the binding of PGD2 to CRTh2, thereby inhibiting the downstream signaling that leads to eosinophil recruitment, activation, and survival.

Clinical Trial Data for CRTh2 Antagonists

Several CRTh2 antagonists have been investigated in clinical trials for eosinophilic asthma. The following tables summarize the key quantitative findings for some of these compounds.

Table 1: Fevipiprant (QAW039)

| Trial/Study | Patient Population | Dose | Duration | Key Findings | Reference(s) |

| Gonem et al. (Phase II) | Moderate-to-severe persistent asthma with sputum eosinophilia (≥2%) | 225 mg twice daily | 12 weeks | Geometric mean sputum eosinophil percentage decreased from 5.4% to 1.1% (vs. 4.6% to 3.9% with placebo; p=0.0014). | |

| LUSTER-1 & LUSTER-2 (Phase III) | Severe asthma with high blood eosinophils (≥250 cells/μL) | 150 mg or 450 mg once daily | 52 weeks | In LUSTER-2, the annualized rate ratio of moderate-to-severe exacerbations vs. placebo was 0.69 for 150 mg and 0.72 for 450 mg. In LUSTER-1, no significant reduction was observed. | |

| Meta-analysis | Persistent asthma | Various | Various | Statistically significant improvement in FEV1 (MD 0.05 L), ACQ score (MD -0.10), and AQLQ score (MD 0.08). Reduced risk of exacerbations (RR 0.86). |

Table 2: Timapiprant (OC000459)

| Trial/Study | Patient Population | Dose | Duration | Key Findings | Reference(s) |

| Phase II | Moderate persistent asthma (steroid-free) | 200 mg twice daily | 28 days | In the per-protocol population, FEV1 improved by 9.2% (vs. 1.8% with placebo; p=0.037). Geometric mean sputum eosinophil count reduced from 2.1% to 0.7% (p=0.03). | |

| Pettipher et al. | Moderate persistent asthma | 25 mg once daily, 200 mg once daily, or 100 mg twice daily | 12 weeks | Pooled dose groups showed a 95 mL greater increase in FEV1 than placebo (p=0.024). In atopic eosinophilic subjects, the mean FEV1 increase was 220 mL vs. placebo (p=0.005). |

Table 3: AZD1981

| Trial/Study | Patient Population | Dose | Duration | Key Findings | Reference(s) |

| Phase II (Study 1) | Stable asthma (ICS withdrawn) | 1000 mg twice daily | 4 weeks | Non-significant trend for improvement in morning PEF (9.5 L/min vs. placebo; p=0.086). No significant effect on blood eosinophils. | |

| Phase II (Study 2) | Uncontrolled asthma on ICS | 50, 400, or 1000 mg twice daily | 4 weeks | No statistically significant improvement in morning PEF or other efficacy endpoints. | |

| Phase IIb | Persistent atopic asthma on ICS/LABA | 10-400 mg twice daily or 80-200 mg once daily | 12 weeks | No clinically relevant improvement in FEV1 or other endpoints. |

Table 4: Other CRTh2 Antagonists

| Compound | Trial/Study | Patient Population | Dose | Duration | Key Findings | Reference(s) |

| Setipiprant (ACT-129968) | Phase II | Allergic asthmatics | 1000 mg twice daily | 5 days | Significantly reduced the late asthmatic response (AUC(3-10h) inhibited by 25.6%; p=0.006) and allergen-induced airway hyperresponsiveness (p=0.0029). | |

| Ramatroban | Clinical Trials | Allergic rhinitis and asthma | 75 mg twice daily | Various | Effective in allergic rhinitis. Showed some anti-asthmatic effects by blocking bronchoconstriction and eosinophil infiltration. |

Key Experimental Protocols

Studying the CRTh2 pathway and its role in eosinophil function involves a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

Eosinophil Chemotaxis Assay

This assay measures the directed migration of eosinophils towards a chemoattractant, such as PGD2.

Principle: The assay is typically performed using a modified Boyden chamber or a Transwell® system, which consists of an upper and a lower chamber separated by a microporous membrane. Eosinophils are placed in the upper chamber, and the chemoattractant is placed in the lower chamber. The number of cells that migrate through the membrane into the lower chamber is quantified.

Methodology:

-

Eosinophil Isolation: Isolate eosinophils from peripheral blood of healthy donors or asthmatic patients using density gradient centrifugation followed by negative immunomagnetic selection to achieve high purity.

-

Chamber Preparation: Use Transwell® inserts with a 5.0 µm pore size polycarbonate membrane. Pre-coat the membrane with a suitable extracellular matrix protein, such as fibronectin, to facilitate cell adhesion and migration.

-

Assay Setup:

-

Add PGD2 at various concentrations (e.g., 0.1-1000 nM) to the lower chamber in a suitable buffer (e.g., RPMI-1640 with HEPES and 1% FBS).

-

Resuspend the isolated eosinophils in the same buffer and add them to the upper chamber (e.g., 5 x 10^6 cells/ml).

-

To test the effect of a CRTh2 antagonist, pre-incubate the eosinophils with the antagonist before adding them to the upper chamber.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.

-

Quantification:

-

Carefully remove the upper chamber.

-

The migrated cells in the lower chamber can be counted using a hemocytometer or by flow cytometry.

-

Alternatively, the migrated cells can be lysed, and their eosinophil peroxidase (EPO) activity can be measured as an indicator of cell number.

-

Flow Cytometry for CRTh2 Expression

Flow cytometry is used to identify and quantify the expression of CRTh2 on the surface of eosinophils and other immune cells.

Principle: This technique uses fluorescently labeled antibodies that specifically bind to cell surface markers. The cells are passed through a laser beam, and the fluorescence emitted from each cell is detected, allowing for the identification and quantification of different cell populations.

Methodology:

-

Cell Preparation: Obtain peripheral blood or other relevant cell samples (e.g., from bronchoalveolar lavage).

-

Staining:

-

Resuspend the cells in a suitable buffer (e.g., FACS buffer).

-

Add a viability dye (e.g., Zombie Aqua™) to distinguish live from dead cells.

-

Incubate the cells with a cocktail of fluorescently labeled antibodies. A typical panel for identifying CRTh2+ eosinophils would include:

-

Anti-CD16 (to exclude neutrophils).

-

Anti-CD294 (CRTh2).

-

Markers to identify eosinophils, such as Siglec-8 or a combination of side scatter (SSC) properties and CD16 negativity.

-

-

Include isotype controls to account for non-specific antibody binding.

-

-

Erythrocyte Lysis: If using whole blood, lyse the red blood cells using a lysis buffer.

-

Data Acquisition: Acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software. Gate on the live, single-cell population. Identify eosinophils based on their characteristic SSC and marker expression (e.g., SSC-high, CD16-). Within the eosinophil gate, quantify the percentage of cells positive for CRTh2.

Eosinophil Degranulation Assay

This assay measures the release of granule contents, such as eosinophil peroxidase (EPO), from activated eosinophils.

Principle: Eosinophils are stimulated with an agonist (e.g., PGD2), and the supernatant is collected. The amount of a specific granule protein, like EPO, in the supernatant is then quantified, typically using an ELISA or an enzymatic activity assay.

Methodology:

-

Eosinophil Preparation: Isolate eosinophils as described for the chemotaxis assay.

-

Stimulation:

-

Resuspend the eosinophils in a suitable buffer (e.g., phenol red-free RPMI-1640).

-

Stimulate the cells with PGD2 at various concentrations for a defined period (e.g., 4 hours) at 37°C.

-

Include a positive control (e.g., a calcium ionophore like A23187) and a negative control (buffer only).

-

-

Supernatant Collection: Centrifuge the cell suspension to pellet the cells and carefully collect the supernatant.

-

Quantification of EPO:

-

ELISA: Use a commercial ELISA kit specific for human EPO to measure its concentration in the supernatant.

-

Enzymatic Assay (OPD method): Measure the peroxidase activity of EPO. In this assay, o-phenylenediamine (OPD) is used as a substrate, and the color change is measured spectrophotometrically.

-

-

Data Analysis: Calculate the percentage of total EPO released by comparing the amount in the supernatant to the total amount in a lysed cell sample.

Conclusion

The CRTh2 receptor and its ligand PGD2 are at the heart of the inflammatory cascade in eosinophilic asthma. The PGD2-CRTh2 signaling pathway drives the recruitment, activation, and survival of eosinophils, making it a prime target for therapeutic intervention. While clinical trials of CRTh2 antagonists have shown mixed results, they have provided valuable insights into the complexity of asthma phenotypes and the potential for targeted therapies. Further research focusing on patient stratification and the development of more potent and selective antagonists may yet unlock the full therapeutic potential of targeting this critical pathway in the management of eosinophilic asthma. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricacies of CRTh2 biology and its role in allergic diseases.

References

In Vitro Characterization of MK-8318: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MK-8318, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2). The data and methodologies presented are essential for understanding the pharmacological profile of this compound.

Core Quantitative Data

The in vitro activity of this compound has been assessed through a variety of assays to determine its binding affinity, functional antagonism, and potential for off-target effects. The key quantitative data are summarized in the tables below.

Table 1: Receptor Binding Affinity and Functional Activity of this compound

| Target | Assay Type | Parameter | Value (nM) |

| CRTh2 Receptor | Radioligand Binding | Ki | 5.0 |

| β-arrestin Recruitment | Functional Antagonism | IC50 | 3.5 ± 2.1 |

| cAMP Accumulation | Functional Antagonism | IC50 | 8.0 ± 6.8 |

Table 2: Cytochrome P450 (CYP) Inhibition Profile of this compound

| CYP Isoform | Inhibition Assay | Parameter | Value (µM) |

| CYP3A4 | Fluorometric | IC50 | 50 |

| CYP2C9 | Fluorometric | IC50 | 50 |

| CYP2D6 | Fluorometric | IC50 | 50 |

Signaling Pathway of CRTh2 and Mechanism of Action of this compound

This compound acts as a selective antagonist at the CRTh2 receptor, a Gαi-coupled G-protein coupled receptor (GPCR). The natural ligand for CRTh2 is Prostaglandin D2 (PGD2). Upon PGD2 binding, the Gαi subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The βγ subunits can activate phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentrations ([Ca2+]) and the activation of downstream signaling cascades, including protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and p38 mitogen-activated protein kinase (MAPK).[1] These pathways are implicated in the inflammatory responses associated with conditions like asthma.[1] this compound competitively binds to the CRTh2 receptor, preventing PGD2-mediated signaling and thereby inhibiting the associated downstream inflammatory effects.

Caption: CRTh2 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

CRTh2 Receptor Binding Assay

This assay determines the binding affinity (Ki) of this compound for the human CRTh2 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CRTh2 receptor.

-

Radioligand: [3H]-PGD2 is used as the radioligand.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4, is used.

-

Incubation: A fixed concentration of radioligand and varying concentrations of the test compound (this compound) are incubated with the cell membranes.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Caption: Workflow for the CRTh2 Receptor Binding Assay.

β-Arrestin Recruitment Assay

This cell-based functional assay measures the ability of this compound to antagonize PGD2-induced recruitment of β-arrestin to the CRTh2 receptor.

Methodology:

-

Cell Line: A cell line co-expressing the human CRTh2 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment is used.

-

Assay Principle: Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two protein fragments into proximity and generating a detectable signal (e.g., luminescence or fluorescence).

-

Procedure: a. Cells are plated in a microplate. b. Cells are pre-incubated with varying concentrations of this compound. c. A fixed concentration of PGD2 (agonist) is added to stimulate the receptor. d. The signal generated from the complementation of the protein fragments is measured.

-

Data Analysis: The IC50 value is determined by plotting the inhibition of the PGD2-induced signal against the concentration of this compound.

Caption: Workflow for the β-Arrestin Recruitment Assay.

cAMP Accumulation Assay

This functional assay assesses the ability of this compound to antagonize the PGD2-mediated inhibition of cAMP production.

Methodology:

-

Cell Line: A cell line expressing the human CRTh2 receptor is used.

-

Assay Principle: CRTh2 is a Gαi-coupled receptor, and its activation by PGD2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this inhibition, cAMP levels are first stimulated with forskolin.

-

Procedure: a. Cells are plated in a microplate. b. Cells are pre-incubated with varying concentrations of this compound. c. Cells are stimulated with forskolin and a fixed concentration of PGD2. d. Cell are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The IC50 value is determined by measuring the reversal of PGD2-induced inhibition of cAMP accumulation at different concentrations of this compound.

Caption: Workflow for the cAMP Accumulation Assay.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of this compound to inhibit the activity of major drug-metabolizing CYP450 enzymes.

Methodology:

-

Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used.

-

Substrates: Specific fluorescent or pro-luminescent substrates for each CYP isoform (e.g., CYP3A4, CYP2C9, CYP2D6) are used.

-

Procedure: a. The CYP enzyme is incubated with its specific substrate in the presence of varying concentrations of this compound. b. The reaction is initiated by the addition of a cofactor, such as NADPH. c. The formation of the fluorescent or luminescent metabolite is monitored over time.

-

Data Analysis: The IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, is determined.

Caption: Workflow for the Cytochrome P450 Inhibition Assay.

References

Methodological & Application

Application Note: Evaluating the Efficacy of MK-8318 in a Murine Model of Allergic Asthma

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation. A key pathway implicated in the pathogenesis of asthma involves Prostaglandin D2 (PGD2), which is released predominantly from activated mast cells following allergen exposure[1][2]. PGD2 exerts its pro-inflammatory effects by binding to the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor found on key effector cells in allergic inflammation, including T-helper 2 (Th2) cells, eosinophils, and basophils[2][3][4]. Activation of the PGD2-CRTH2 axis promotes chemotaxis, cellular degranulation, and the release of pro-inflammatory cytokines, perpetuating the inflammatory cascade.

MK-8318 is a potent and selective CRTH2 receptor antagonist designed for oral administration. By blocking the CRTH2 receptor, this compound is hypothesized to inhibit the recruitment and activation of inflammatory cells in the airways, thereby reducing the cardinal features of asthma. This application note provides detailed protocols for evaluating the in vivo efficacy of this compound using a standard ovalbumin (OVA)-induced murine model of allergic asthma, a well-established model that recapitulates key aspects of human allergic asthma.

Mechanism of Action of this compound

Upon allergen challenge, mast cells degranulate and release a variety of mediators, including PGD2. PGD2 then binds to the CRTH2 receptor on the surface of inflammatory cells like Th2 lymphocytes and eosinophils. This binding event activates intracellular signaling pathways, including those involving PI3K and p38 MAPK, leading to increased intracellular calcium levels. These signaling cascades result in chemotaxis (cell migration to the site of inflammation), activation of eosinophils, and the production of Th2 cytokines such as IL-4, IL-5, and IL-13, which drive the asthma phenotype. This compound acts as a competitive antagonist at the CRTH2 receptor, preventing PGD2 from binding and thereby inhibiting these downstream pro-inflammatory effects.

Caption: Mechanism of action of this compound in blocking the PGD2-CRTH2 signaling pathway.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol describes the induction of allergic airway inflammation in BALB/c mice, a commonly used strain for asthma research.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum) adjuvant

-

Phosphate-buffered saline (PBS), sterile

-

Aerosol delivery system/nebulizer

Procedure:

-

Sensitization:

-

On Day 0 and Day 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of Alum in PBS.

-

-

Aerosol Challenge:

-

From Day 21 to Day 23, challenge the mice by exposing them to a 1% (w/v) OVA aerosol in PBS for 30 minutes each day using a nebulizer.

-

-

Endpoint Analysis:

-

On Day 25 (48 hours after the final OVA challenge), proceed with sample collection and analysis (e.g., bronchoalveolar lavage, lung histology).

-

Caption: Experimental workflow for the OVA-induced allergic asthma model.

Protocol 2: Preparation and Administration of this compound

This protocol outlines the preparation and administration of the test compound.

Materials:

-

This compound powder

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in the chosen vehicle. For example, to achieve a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume), prepare a 1 mg/mL solution.

-

Vortex or sonicate the suspension to ensure it is homogenous before each use.

-

-

Administration:

-

From Day 20 to Day 24, administer the this compound suspension or vehicle control to the respective groups of mice via oral gavage.

-

Administration should occur approximately 1 hour before each OVA aerosol challenge to ensure peak bioavailability during the inflammatory stimulus.

-

Protocol 3: Assessment of Airway Inflammation via Bronchoalveolar Lavage (BAL)

This protocol is for collecting fluid from the lungs to analyze inflammatory cell influx.

Materials:

-

Anesthesia (e.g., Ketamine/Xylazine)

-

Tracheal cannula

-

1 mL syringe

-

Ice-cold PBS

-

Hemocytometer or automated cell counter

-

Cytospin centrifuge and slides

-

Diff-Quik stain

Procedure:

-

BAL Fluid Collection:

-

Deeply anesthetize the mouse and cannulate the trachea.

-

Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid (BALF).

-

-

Total Cell Count:

-

Centrifuge the BALF at 300 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in a known volume of PBS and count the total number of cells using a hemocytometer.

-

-

Differential Cell Count:

-

Use a Cytospin to prepare slides with a monolayer of BALF cells.

-

Stain the slides with Diff-Quik stain.

-

Count at least 300 cells per slide under a microscope, differentiating them into macrophages, eosinophils, neutrophils, and lymphocytes based on morphology.

-

Protocol 4: Histopathological Analysis of Lung Tissue

This protocol is for the microscopic examination of lung inflammation and mucus production.

Materials:

-

4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin

-

Paraffin wax

-

Microtome

-

Hematoxylin and Eosin (H&E) stain

-

Periodic acid-Schiff (PAS) stain

Procedure:

-

Tissue Fixation:

-

After BALF collection, perfuse the lungs with PBS and then inflate with 4% PFA.

-

Excise the lungs and immerse them in 4% PFA for 24 hours.

-

-

Processing and Sectioning:

-

Dehydrate the fixed tissue and embed it in paraffin wax.

-

Cut 5 µm thick sections using a microtome.

-

-

Staining:

-

Stain sections with H&E to assess peribronchial and perivascular inflammation.

-

Stain adjacent sections with PAS to identify and quantify mucus-producing goblet cells.

-

-

Scoring:

-

Score the stained slides in a blinded manner using a semi-quantitative scoring system (e.g., 0-4 scale) for inflammation and goblet cell hyperplasia.

-

Data Presentation and Expected Results

The efficacy of this compound is determined by its ability to reduce the inflammatory hallmarks of asthma in the OVA-challenged mice compared to the vehicle-treated group. The data below are representative of expected outcomes.

Table 1: Differential Cell Counts in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |

|---|---|---|---|---|---|

| Naive (PBS) | 1.1 ± 0.2 | 1.0 ± 0.2 | <0.01 | <0.01 | 0.1 ± 0.05 |

| OVA + Vehicle | 8.5 ± 1.1 | 2.5 ± 0.4 | 4.8 ± 0.9 | 0.5 ± 0.1 | 0.7 ± 0.2 |

| OVA + this compound (3 mg/kg) | 5.1 ± 0.8* | 2.4 ± 0.3 | 2.1 ± 0.5 * | 0.3 ± 0.1 | 0.3 ± 0.1* |

| OVA + this compound (10 mg/kg) | 3.2 ± 0.6** | 2.1 ± 0.3 | 0.8 ± 0.2 ** | 0.2 ± 0.1 | 0.1 ± 0.05** |

*Data are presented as Mean ± SEM. **p<0.05, **p<0.01 compared to OVA + Vehicle group.

Table 2: Th2 Cytokine Levels in BALF (pg/mL)

| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

|---|---|---|---|

| Naive (PBS) | <5 | <10 | <15 |

| OVA + Vehicle | 85 ± 12 | 150 ± 21 | 210 ± 35 |

| OVA + this compound (3 mg/kg) | 52 ± 9* | 81 ± 15* | 125 ± 28* |

| OVA + this compound (10 mg/kg) | 25 ± 7** | 35 ± 11** | 60 ± 19** |

*Data are presented as Mean ± SEM. **p<0.05, **p<0.01 compared to OVA + Vehicle group.

Table 3: Lung Histopathology Scores (Arbitrary Units, Scale 0-4)

| Treatment Group | Peribronchial Inflammation | Goblet Cell Hyperplasia (PAS) |

|---|---|---|

| Naive (PBS) | 0.2 ± 0.1 | 0.1 ± 0.1 |

| OVA + Vehicle | 3.5 ± 0.4 | 3.2 ± 0.3 |

| OVA + this compound (3 mg/kg) | 2.1 ± 0.3* | 1.8 ± 0.4* |

| OVA + this compound (10 mg/kg) | 1.2 ± 0.2** | 0.9 ± 0.2** |

*Data are presented as Mean ± SEM. **p<0.05, **p<0.01 compared to OVA + Vehicle group.

Conclusion

The protocols described provide a robust framework for evaluating the preclinical efficacy of the CRTH2 antagonist this compound. In the OVA-induced allergic asthma model, treatment with this compound is expected to produce a dose-dependent reduction in airway eosinophilia, lower the levels of key Th2 cytokines in the BALF, and ameliorate lung inflammation and mucus production. These findings would support the therapeutic potential of CRTH2 antagonism as a targeted oral treatment for eosinophilic asthma. Further studies could also incorporate measurements of airway hyperresponsiveness to provide a more complete picture of the compound's physiological effects.

References

- 1. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. immune-system-research.com [immune-system-research.com]

- 4. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Efficacy of MK-8318 in a Murine Model of Ovalbumin-Induced Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production. The ovalbumin (OVA)-induced asthma model in mice is a widely used and well-characterized preclinical model that mimics many of the key features of human allergic asthma.[1][2] This model is invaluable for studying the pathophysiology of the disease and for evaluating the efficacy of novel therapeutic agents.

MK-8318 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2).[3][4] CRTh2 is a G-protein coupled receptor for prostaglandin D2 (PGD2), a key mediator released from mast cells upon allergen exposure.[4] The interaction of PGD2 with CRTh2 on immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, drives the characteristic allergic inflammation seen in asthma. By blocking this interaction, this compound has the potential to mitigate the downstream inflammatory cascade. This document provides detailed protocols for inducing an OVA-induced asthma model and for evaluating the therapeutic potential of this compound within this model.

Signaling Pathway of PGD2-CRTh2 Axis in Allergic Asthma

Caption: PGD2-CRTh2 signaling cascade in allergic inflammation.

Experimental Protocols

Part 1: Ovalbumin (OVA)-Induced Asthma Model in BALB/c Mice

This protocol describes the induction of an acute allergic airway inflammation model using ovalbumin.

Materials:

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

BALB/c mice (female, 6-8 weeks old)

-

Syringes and needles (27G for injections)

-

Nebulizer and aerosol exposure chamber

Protocol:

-

Sensitization:

-

On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum.

-

A control group should be sham-sensitized with i.p. injections of saline with alum.

-

-

Challenge:

-

From Day 28 to Day 30, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes each day using a nebulizer.

-

The control group should be challenged with an aerosol of sterile saline only.

-

-

Endpoint Analysis (24-48 hours after the final challenge):

-

Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes).

-

Measure airway hyperresponsiveness (AHR) to a bronchoconstrictor agent like methacholine.

-

Collect blood serum to measure OVA-specific IgE levels.

-

Harvest lung tissue for histopathological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

-

Part 2: Administration of this compound

This protocol outlines the administration of this compound for evaluating its therapeutic efficacy. The proposed dosage is based on in vivo studies of other selective CRTh2 antagonists in murine asthma models, as specific in vivo dosage data for this compound is not publicly available.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Oral gavage needles

Protocol:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice. For example, for a 5 mg/kg dose in a 20g mouse, you would need 0.1 mg of this compound per mouse.

-

-

Dosing Regimen:

-

Administer this compound orally (e.g., at a dose of 5-10 mg/kg) once daily.

-

Treatment can be administered either prophylactically (starting before the OVA challenge phase) or therapeutically (during the OVA challenge phase). A common approach is to start the treatment one hour before each OVA challenge.

-

A vehicle control group (OVA-sensitized and challenged mice receiving only the vehicle) is essential.

-

Experimental Workflow and Groups

Caption: Timeline and groups for the OVA-induced asthma model with this compound treatment.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments.

Table 1: Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) |

| Control (Saline/Vehicle) | ||||

| OVA/Vehicle | ||||

| OVA/MK-8318 (5 mg/kg) | ||||

| OVA/MK-8318 (10 mg/kg) |

Table 2: Airway Hyperresponsiveness (AHR) to Methacholine

| Group | Baseline Penh | Penh at 3.125 mg/mL MCh | Penh at 6.25 mg/mL MCh | Penh at 12.5 mg/mL MCh | Penh at 25 mg/mL MCh |

| Control (Saline/Vehicle) | |||||

| OVA/Vehicle | |||||

| OVA/MK-8318 (5 mg/kg) | |||||

| OVA/MK-8318 (10 mg/kg) | |||||

| (Penh: Enhanced Pause, a measure of airway obstruction) |

Table 3: Serum OVA-Specific Immunoglobulin E (IgE) Levels

| Group | OVA-Specific IgE (ng/mL) |

| Control (Saline/Vehicle) | |

| OVA/Vehicle | |

| OVA/MK-8318 (5 mg/kg) | |

| OVA/MK-8318 (10 mg/kg) |

Table 4: Histopathological Scoring of Lung Tissue

| Group | Peribronchial Inflammation Score (0-4) | Mucus Production Score (0-4) |

| Control (Saline/Vehicle) | ||

| OVA/Vehicle | ||

| OVA/MK-8318 (5 mg/kg) | ||

| OVA/MK-8318 (10 mg/kg) | ||

| (Scores are based on a semi-quantitative analysis of stained lung sections) |

Expected Outcomes

Treatment with this compound in the OVA-induced asthma model is expected to:

-

Significantly reduce the infiltration of inflammatory cells, particularly eosinophils, into the airways as measured in the BALF.

-

Attenuate airway hyperresponsiveness to methacholine challenge.

-

Decrease the levels of OVA-specific IgE in the serum.

-

Reduce peribronchial inflammation and mucus production in the lung tissue, as observed through histopathological analysis.

These outcomes would provide strong preclinical evidence for the therapeutic potential of this compound in the treatment of allergic asthma.

References

- 1. Discovery of this compound, a Potent and Selective CRTh2 Receptor Antagonist for the Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of Animal Models for Preclinical Safety Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: House Dust Mite (HDM) Induced Asthma Model and the CRTH2 Antagonist MK-8318

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways affecting millions globally.[1] A key challenge in developing new therapeutics is the use of preclinical models that accurately reflect the complex pathophysiology of human asthma. The house dust mite (HDM) induced asthma model has emerged as a preferred tool because HDM is a clinically relevant aeroallergen that triggers key features of the human disease, including airway hyperresponsiveness (AHR), eosinophilic inflammation, mucus hypersecretion, and airway remodeling.[2][3] Unlike older models using ovalbumin (OVA), HDM extracts can induce both innate and adaptive immune responses without the need for an adjuvant.[4]

A central pathway in allergic inflammation involves Prostaglandin D2 (PGD2), which is released primarily from mast cells following allergen stimulation.[5] PGD2 exerts its pro-inflammatory effects by binding to the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2), also known as DP2. The CRTH2 receptor is expressed on key inflammatory cells like eosinophils, basophils, and T-helper 2 (Th2) lymphocytes. Activation of the PGD2/CRTH2 axis promotes the migration and activation of these cells, driving the eosinophilic inflammation characteristic of many asthma phenotypes.

MK-8318 is a potent and selective CRTH2 receptor antagonist developed for oral administration. By blocking the CRTH2 receptor, this compound is designed to inhibit the downstream effects of PGD2, thereby reducing the recruitment and activation of eosinophils and other inflammatory cells in the airways. This makes it a promising candidate for targeted therapy in patients with eosinophilic asthma. These application notes provide detailed protocols for utilizing the HDM-induced asthma model to evaluate the efficacy of CRTH2 antagonists like this compound.

Signaling Pathway and Experimental Workflow

The therapeutic rationale for this compound is based on its ability to interrupt the PGD2/CRTH2 signaling cascade, a key driver of allergic inflammation.

Caption: PGD2/CRTH2 signaling pathway in allergic asthma.

The evaluation of this compound in an HDM-induced asthma model follows a structured experimental workflow involving sensitization, challenge, and subsequent analysis of key asthma-related endpoints.

Caption: Experimental workflow for HDM model and drug evaluation.

Detailed Experimental Protocols

Protocol 1: Acute HDM-Induced Asthma Model in Mice

This protocol establishes an acute model of allergic airway inflammation and is suitable for evaluating the efficacy of therapeutic agents.

Materials:

-

Female BALB/c or C57BL/6 mice (6-8 weeks old).

-

Lyophilized House Dust Mite (HDM) extract (e.g., Dermatophagoides pteronyssinus).

-

Sterile Phosphate-Buffered Saline (PBS).

-

Anesthesia (e.g., Isoflurane).

Procedure:

-

Sensitization:

-

On Day 0, sensitize mice via intraperitoneal (IP) injection with 10 µg of HDM extract reconstituted in 200 µL of sterile PBS.

-

Alternatively, for a purely airway-focused model, sensitize with an intranasal (i.n.) administration of 10-25 µg HDM in 40-50 µL PBS under light isoflurane anesthesia.

-

A booster sensitization can be given on Day 7 or Day 10.

-

-

Challenge:

-

Beginning on Day 14 (or as dictated by the specific protocol), challenge the mice intranasally for 4-5 consecutive days.

-

For each challenge, administer 10-20 µg of HDM in 40 µL of PBS to lightly anesthetized mice. Control groups receive PBS only.

-

-

Therapeutic Intervention (this compound):

-

Prepare this compound in a suitable vehicle for oral gavage.

-

Administer this compound or vehicle control daily, typically starting 1 hour before each HDM challenge.

-

-

Endpoint Analysis:

-

Perform endpoint analyses 24-48 hours after the final HDM challenge.

-

Protocol 2: Bronchoalveolar Lavage (BAL) Fluid Analysis

BALF analysis is critical for quantifying airway inflammation by measuring inflammatory cell infiltrates.

Procedure:

-

Euthanize the mouse via an approved method (e.g., anesthetic overdose).

-

Expose the trachea through a midline incision in the neck.

-

Carefully insert a cannula (e.g., 20-23 gauge) into the trachea and secure it.

-

Perform lung lavage by instilling and gently withdrawing ice-cold PBS (typically 2-3 washes of 0.7-1.0 mL each).

-

Pool the collected fluid (BALF) and keep it on ice.

-

Centrifuge the BALF at low speed (e.g., 500 x g for 10 minutes at 4°C).

-

Collect the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13) and store at -80°C.

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Giemsa or Diff-Quik) for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).

Protocol 3: Lung Histology

Histological analysis provides a qualitative and semi-quantitative assessment of inflammation and airway remodeling.

Procedure:

-

Following euthanasia and BALF collection, perfuse the lungs with PBS via the right ventricle to remove blood.

-

Inflate the lungs by intratracheal instillation of 10% neutral buffered formalin at a constant pressure.

-

Excise the lungs and immerse them in formalin for at least 24 hours for fixation.

-

Process the fixed lung tissue and embed in paraffin.

-

Cut 4-5 µm sections and mount them on slides.

-

Hematoxylin and Eosin (H&E) Staining: To assess peribronchial and perivascular inflammatory cell infiltration.

-

Periodic Acid-Schiff (PAS) Staining: To visualize goblet cell hyperplasia and mucus production.

-

Score the stained sections for severity of inflammation and mucus production using a semi-quantitative scoring system.

Protocol 4: Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and is measured as an exaggerated bronchoconstrictor response to a stimulus like methacholine (MCh).

Procedure:

-

Anesthetize, tracheostomize, and mechanically ventilate the mouse.

-

Place the mouse in a plethysmograph to measure respiratory mechanics.

-

Record baseline airway resistance (RL) and dynamic lung compliance (Cdyn).

-

Administer aerosolized PBS (vehicle) followed by increasing concentrations of methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

-

Record RL and Cdyn after each MCh dose.

-

Plot the dose-response curve to compare AHR between treatment groups. An asthmatic phenotype is characterized by a significantly increased RL and decreased Cdyn in response to MCh compared to controls.

Summary of Expected Data

The following tables summarize typical quantitative data from HDM-induced asthma models and the expected effects of a CRTH2 antagonist like this compound.

Table 1: Representative Changes in Bronchoalveolar Lavage Fluid (BALF) Cell Counts

| Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |

|---|---|---|---|---|

| Control (PBS) | 1.0 - 2.0 | 0.1 - 0.5 | 0.2 - 0.8 | 0.5 - 1.5 |

| HDM-Challenged | 8.0 - 12.0 | 5.0 - 8.0 | 1.0 - 3.0 | 2.0 - 4.0 |

| HDM + this compound | 3.0 - 5.0 | 1.0 - 2.5 | 0.5 - 1.5 | 1.0 - 2.5 |

(Data are illustrative, based on typical findings in published literature)

Table 2: Representative Airway Hyperresponsiveness (AHR) Data

| Methacholine (mg/mL) | Parameter | Control (PBS) | HDM-Challenged | HDM + this compound |

|---|---|---|---|---|

| Baseline | RL (cmH₂O·s/mL) | 0.6 | 0.7 | 0.65 |

| Cdyn (mL/cmH₂O) | 0.03 | 0.028 | 0.029 | |

| 50 mg/mL | RL (cmH₂O·s/mL) | 1.2 | 4.5 | 2.0 |

| Cdyn (mL/cmH₂O) | 0.02 | 0.008 | 0.015 |

(Data are illustrative, based on typical findings in published literature)

Table 3: Predicted Efficacy of this compound on Key Asthma Endpoints

| Endpoint | Pathophysiological Relevance | Expected Effect of this compound |

|---|---|---|

| BALF Eosinophils | Hallmark of Type 2 inflammation | Significant Reduction |

| Airway Hyperresponsiveness (AHR) | Airway narrowing, clinical symptom correlate | Attenuation |

| Lung Histology (Inflammation Score) | Cellular infiltration in lung tissue | Reduction |

| Mucus Production (PAS Staining) | Airway obstruction | Reduction |

| Th2 Cytokines (IL-4, IL-5, IL-13) | Drivers of allergic response | Reduction |

| Serum HDM-specific IgE | Allergic sensitization | Potential Reduction |

(Predictions are based on the mechanism of action of CRTH2 antagonists)

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]

- 3. Repeated exposure of house dust mite induces progressive airway inflammation in mice: Differential roles of CCL17 and IL‐13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for MK-8318 in an In Vitro cAMP Functional Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro cyclic AMP (cAMP) functional assay to characterize the activity of MK-8318, a potent and selective CRTh2 receptor antagonist. The protocol is designed for researchers in pharmacology, cell biology, and drug discovery to assess the inhibitory effect of this compound on G-protein coupled receptor (GPCR) signaling pathways that modulate intracellular cAMP levels.

Introduction

Cyclic AMP is a critical second messenger involved in numerous cellular signaling pathways initiated by the activation of GPCRs. GPCRs that couple to Gαs proteins stimulate adenylyl cyclase, leading to an increase in intracellular cAMP, while those that couple to Gαi proteins inhibit adenylyl cyclase, resulting in decreased cAMP levels. This compound is identified as a selective antagonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 prostaglandin receptor. The CRTh2 receptor is coupled to a Gαi/o protein, and its activation leads to a decrease in intracellular cAMP.

This application note details a robust and reproducible method to quantify the antagonist properties of this compound by measuring its ability to counteract the forskolin-induced stimulation of cAMP production in a cellular model expressing the CRTh2 receptor. Forskolin directly activates adenylyl cyclase, leading to a surge in intracellular cAMP. In the presence of a CRTh2 agonist, this forskolin-stimulated cAMP production is attenuated. This compound, as an antagonist, is expected to reverse this agonist-induced inhibition.

Signaling Pathway

The activation of the CRTh2 receptor by its agonist leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This leads to lower intracellular cAMP levels and downstream effects.

CRTh2 Receptor Signaling Pathway

Experimental Protocols